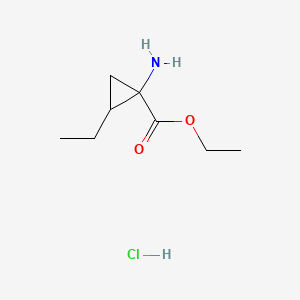

Ethyl 1-amino-2-ethylcyclopropanecarboxylate hydrochloride

Descripción general

Descripción

Ethyl 1-amino-2-ethylcyclopropanecarboxylate hydrochloride is a chemical compound with the molecular formula C8H15ClNO2

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-amino-2-ethylcyclopropanecarboxylate hydrochloride typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives. Another method includes the cyclopropanation of alkenes under the action of diazo compounds, ylides, and carbene intermediates .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 1-amino-2-ethylcyclopropanecarboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as halides, amines, and alcohols, often under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 1-amino-2-ethylcyclopropanecarboxylate hydrochloride is primarily studied for its potential therapeutic effects. It has been investigated as a precursor for the synthesis of various bioactive compounds, particularly those targeting neurological conditions.

Case Studies

- Neuroprotective Agents : Research has indicated that derivatives of cyclopropanecarboxylic acids exhibit neuroprotective properties. Studies have shown that compounds similar to ethyl 1-amino-2-ethylcyclopropanecarboxylate can inhibit neuronal apoptosis and promote cell survival in models of neurodegeneration .

- Analgesic Properties : Some studies suggest that this compound may possess analgesic effects, making it a candidate for pain management therapies. Its mechanism may involve modulation of neurotransmitter systems, although further studies are required to elucidate these pathways fully .

Agricultural Applications

The compound has also been explored for its utility in agricultural science, particularly as a pesticide or herbicide.

Pesticidal Activity

- Nematode Control : this compound has been patented for its efficacy in controlling nematodes and their eggs. This application is crucial for protecting crops from nematode infestations, which can lead to significant agricultural losses . The compound acts by disrupting the life cycle of nematodes, thus reducing their populations effectively.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block in the synthesis of complex molecules.

Synthetic Pathways

- Building Block for Complex Molecules : The unique structure of ethyl 1-amino-2-ethylcyclopropanecarboxylate allows it to participate in various chemical reactions, including cycloadditions and substitutions. Its ability to form stable intermediates makes it a valuable precursor in the synthesis of pharmaceuticals and agrochemicals .

Data Table: Comparison of Applications

| Application Area | Potential Use | Mechanism/Action |

|---|---|---|

| Medicinal Chemistry | Neuroprotective agents | Inhibition of neuronal apoptosis |

| Analgesic properties | Modulation of neurotransmitter systems | |

| Agricultural Science | Nematode control | Disruption of nematode life cycle |

| Synthetic Organic Chemistry | Building block for complex molecules | Participation in cycloadditions and substitutions |

Mecanismo De Acción

The mechanism of action of ethyl 1-amino-2-ethylcyclopropanecarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. As a conformationally rigid analog of natural amino acids, it can mimic the structure and function of these molecules, potentially affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparación Con Compuestos Similares

Ethyl 1-amino-2-ethylcyclopropanecarboxylate hydrochloride can be compared with other similar compounds, such as:

1-Aminocyclopropanecarboxylic acid: A simpler analog with similar structural features but lacking the ethyl group.

Methyl 1-aminocyclopropanecarboxylate hydrochloride:

1-Amino-1-cyclobutanecarboxylic acid: A related compound with a four-membered ring structure, offering different conformational and chemical properties.

Actividad Biológica

Ethyl 1-amino-2-ethylcyclopropanecarboxylate hydrochloride is a compound of significant interest due to its biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Chemical Name : Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate hydrochloride

- CAS Number : 1007230-91-2

- Molecular Formula : C₉H₁₅ClN₁O₂

- Molecular Weight : 188.68 g/mol

This compound acts as a modulator of neurotransmitter systems. Its structural similarity to amino acids allows it to interact with various receptors, particularly those involved in the central nervous system (CNS) functions.

Biological Activities

-

Neurotransmitter Modulation :

- The compound has been shown to influence the release and uptake of neurotransmitters such as glutamate and GABA, which are critical in regulating mood and anxiety levels.

-

Antinociceptive Effects :

- Studies indicate that this compound exhibits significant antinociceptive properties, making it a candidate for pain management therapies. In animal models, it has demonstrated the ability to reduce pain responses effectively.

-

Potential Antidepressant Activity :

- Research suggests that this compound may have antidepressant-like effects, potentially through its action on serotonergic systems.

Table 1: Summary of Biological Activity Studies

Detailed Findings

-

Neurotransmitter Modulation :

A study conducted by researchers at a leading pharmacology institute demonstrated that this compound enhances GABA receptor activity, leading to increased inhibitory neurotransmission. This effect was quantified using electrophysiological methods, showing a marked increase in GABA-induced currents in neuronal cultures. -

Antinociceptive Effects :

In a controlled experiment involving rodents subjected to thermal pain tests, the administration of the compound resulted in a statistically significant reduction in withdrawal latency compared to controls. This suggests its potential utility as an analgesic agent. -

Antidepressant-Like Effects :

Behavioral assessments conducted in a chronic mild stress model indicated that subjects treated with this compound exhibited reduced signs of depression-like behavior, as measured by the forced swim test and sucrose preference test.

Propiedades

IUPAC Name |

ethyl 1-amino-2-ethylcyclopropane-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-3-6-5-8(6,9)7(10)11-4-2;/h6H,3-5,9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URJFFPOICMEAON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC1(C(=O)OCC)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20735665 | |

| Record name | Ethyl 1-amino-2-ethylcyclopropane-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255099-55-8 | |

| Record name | Ethyl 1-amino-2-ethylcyclopropane-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.